molecular formula C9Cl8 B14626524 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- CAS No. 56946-64-6

1H-Indene, 1,1,2,3,4,5,6,7-octachloro-

Cat. No.: B14626524
CAS No.: 56946-64-6
M. Wt: 391.7 g/mol
InChI Key: YIMCJQRSYSGJGZ-UHFFFAOYSA-N
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Description

1H-Indene, 1,1,2,3,4,5,6,7-octachloro- is a chlorinated derivative of indene, a bicyclic hydrocarbon This compound is characterized by the presence of eight chlorine atoms attached to the indene structure, making it highly chlorinated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- typically involves the chlorination of indene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the indene molecule.

Industrial Production Methods

In an industrial setting, the production of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and chlorine concentration, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indene, 1,1,2,3,4,5,6,7-octachloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated indanones or indandiones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Chlorinated indanones or indandiones.

    Reduction: Less chlorinated indenes.

    Substitution: Functionalized indenes with various substituents replacing chlorine atoms.

Scientific Research Applications

1H-Indene, 1,1,2,3,4,5,6,7-octachloro- has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Indene, 1,1,2,3,4,5,6,7-octachloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene, 2,3,4,5,6,7-hexachloro-: A less chlorinated derivative with six chlorine atoms.

    4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione: A related compound with four chlorine atoms and a dione structure.

    1H-Indene, 2,3,4,5,6,7-hexahydro-: A hydrogenated derivative with no chlorine atoms.

Uniqueness

1H-Indene, 1,1,2,3,4,5,6,7-octachloro- is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

56946-64-6

Molecular Formula

C9Cl8

Molecular Weight

391.7 g/mol

IUPAC Name

1,1,2,3,4,5,6,7-octachloroindene

InChI

InChI=1S/C9Cl8/c10-3-1-2(5(12)7(14)6(3)13)9(16,17)8(15)4(1)11

InChI Key

YIMCJQRSYSGJGZ-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(C(=C2Cl)Cl)(Cl)Cl

Origin of Product

United States

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